molecular formula C10H9F3O3 B1455300 Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester CAS No. 807368-70-3

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester

Cat. No.: B1455300
CAS No.: 807368-70-3
M. Wt: 234.17 g/mol
InChI Key: MOCXDOZCWMKGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester is a fluorinated ester characterized by a 4-fluorophenoxy group attached to a difluoro-substituted acetic acid ethyl ester backbone. Fluorinated compounds, such as this ester, are often utilized in drug development due to fluorine's ability to enhance metabolic stability, bioavailability, and binding affinity . The difluoro substitution on the acetate moiety may further influence electronic properties and steric effects, impacting reactivity and applications in synthetic chemistry.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-15-9(14)10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCXDOZCWMKGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC1=CC=C(C=C1)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700892
Record name Ethyl difluoro(4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807368-70-3
Record name Ethyl difluoro(4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester (DFPAEE) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features, including dual fluorination and a phenoxy substitution, contribute to its potential biological activities. This article explores the biological activity of DFPAEE, focusing on its mechanism of action, pharmacokinetics, biochemical interactions, and relevant case studies.

  • Molecular Formula : C10H9F3O3
  • Molecular Weight : 234.17 g/mol
  • Structure : DFPAEE features two fluorine atoms on the acetic acid moiety and a para-fluorophenoxy group, enhancing its stability and reactivity.

DFPAEE's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems. Similar compounds have been shown to affect various biochemical pathways, leading to significant physiological effects. The following mechanisms are proposed:

  • Target Interactions : DFPAEE may interact with enzymes and receptors, modulating their activity and influencing downstream signaling pathways.
  • Biochemical Pathways : The compound is likely to alter cell signaling, enzyme activity, and gene expression through its interactions with target molecules.
  • Pharmacokinetics : The bioavailability and efficacy of DFPAEE can be influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

In Vitro Studies

Research indicates that DFPAEE exhibits notable biological activity in various assays:

  • Cell Proliferation : DFPAEE has been tested for its effects on cell proliferation in cancer cell lines. Preliminary data suggest that it may inhibit growth in certain types of cancer cells.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Case Studies

  • Cancer Research : In a study evaluating the effects of DFPAEE on T-lymphoblastic leukemia cell lines (CCRF-CEM), it was found to induce apoptosis at concentrations above 10 µM. This suggests potential for development as an anti-cancer agent .
  • Neuropharmacology : DFPAEE was evaluated for its effects on neurotransmitter systems. It demonstrated modulation of glutamate receptors in vitro, indicating possible implications for neurological disorders .

Pharmacological Applications

The unique structure of DFPAEE positions it as a promising candidate for various pharmacological applications:

  • Drug Development : Its ability to interact with multiple biological targets makes it suitable for further exploration in drug design aimed at treating cancer and neurodegenerative diseases.
  • Agrochemicals : Beyond medicinal applications, DFPAEE is also being investigated for use in agrochemical formulations due to its chemical stability and reactivity.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the uniqueness of DFPAEE:

Compound NameMolecular FormulaKey Features
Difluoro-(4-nitro-phenoxy)-acetic acid ethyl esterC10H8F2N2O3Contains a nitro group instead of fluorine
4-Fluorophenyl acetic acid ethyl esterC9H9F O2Lacks additional fluorine atoms
2,2-Difluoroacetic acidC2H2F2O2Simplified structure without phenoxy group

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H9F2NO5
Molecular Weight : 261.18 g/mol
Functional Groups : Contains a nitro group, two fluorine atoms, and an ethyl ester group.

The compound's structure allows for significant reactivity due to the presence of electronegative fluorine atoms and the nitro group, which can participate in various chemical reactions.

Chemistry

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through reactions such as:

  • Nucleophilic Substitution : The nitro group makes the compound susceptible to nucleophilic attack, allowing for the synthesis of substituted phenoxyacetic acid derivatives.
  • Reduction Reactions : The nitro group can be reduced to form amino derivatives, which may exhibit different biological properties.
  • Ester Hydrolysis : Hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which can have distinct applications compared to the ester form.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Key areas of exploration include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.
  • Anticancer Potential : Similar compounds have shown promising antitumor activity. Studies indicate that derivatives related to phenoxyacetic acids can induce apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase cleavage.

Medicine

The compound is explored as a pharmaceutical intermediate , potentially leading to new drug formulations. Its unique structural characteristics may allow it to interact effectively with biological targets, making it a candidate for further medicinal chemistry studies.

Industrial Applications

In addition to its research applications, this compound is used in the development of agrochemicals . Its chemical properties make it suitable for formulating pesticides and herbicides that require specific reactivity profiles.

Antimicrobial Activity Study

Research has indicated that this compound shows potential antimicrobial effects against specific bacterial strains. Further studies are needed to quantify its efficacy and mechanism of action.

Anticancer Activity Evaluation

Studies on related compounds have demonstrated cytotoxicity against various cancer cell lines. Investigating the mechanisms through which this compound induces apoptosis could provide insights into new cancer therapies.

Pharmacological Profile Assessment

The pharmacological profile of this compound is under evaluation, focusing on its safety, efficacy, and potential side effects as a pharmaceutical agent.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Substituents on Aromatic Ring Key Properties/Applications References
Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester 2060043-62-9 C10H9F2NO5 4-Nitro Industrial intermediate; potential use in agrochemicals/pharma due to nitro group reactivity
Ethyl 2-(2,4-difluorophenyl)acetate - C10H10F2O2 2,4-Difluoro Crystal structure studied; fluorines influence molecular packing
Ethyl difluoro(phenyl)acetate - C10H10F2O2 Phenyl (no oxygen) Simpler structure; used in organofluorine chemistry
(4-Bromo-3-nitrophenoxy)difluoro-acetic acid ethyl ester 858671-87-1 C10H8BrF2NO5 4-Bromo, 3-Nitro High predicted boiling point (351°C); density 1.655 g/cm³
(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester 1417511-34-2 C11H8F4O3 4-Fluoro, 2-CF3 Trifluoromethyl enhances electron-withdrawing effects

Physicochemical Properties

  • Boiling Points and Density:
    • The bromo-nitro analog (CAS 858671-87-1) has a predicted boiling point of 351°C and density of 1.655 g/cm³, reflecting higher molecular weight and halogen presence .
    • Ethyl 2-(2,4-difluorophenyl)acetate exhibits distinct crystal packing due to fluorine's van der Waals radius, influencing solubility and melting behavior .

Preparation Methods

Alkylation of Alkali Metal Salts of Fluorophenols with Haloacetates

One of the principal methods to prepare esters of fluorophenoxyacetic acids, including this compound, is the alkylation of the alkali metal salt of the corresponding fluorophenol with haloacetate esters such as ethyl bromoacetate or ethyl chloroacetate.

  • Process Description :
    The alkali metal salt of 4-fluoro-phenol (or a related fluorophenol derivative) is reacted with ethyl chloroacetate or ethyl bromoacetate in a dipolar aprotic solvent medium. Common solvents include N,N-dimethylformamide, N-methyl-2-pyrrolidinone, dimethyl sulfoxide, or sulfolane. The reaction is typically conducted under anhydrous conditions (<3-4% water) to maximize yield and purity.
  • Reaction Conditions :
    The mixture is heated with stirring, often between 60°C and 150°C, depending on the solvent and substrate reactivity. Phase transfer catalysts may be employed to enhance reaction rates and yields.
  • Outcome :
    This alkylation yields the ethyl ester of the fluorophenoxyacetic acid with high purity and yields often exceeding 90%. The product can be isolated by crystallization or extraction techniques.
  • Example :
    A potassium salt of 4-fluoro-phenol reacted with ethyl bromoacetate in N,N-dimethylformamide at 80-120°C under stirring for several hours produces the ethyl ester intermediate.

This method is advantageous due to the commercial availability of haloacetate esters and the relatively straightforward reaction conditions.

Transesterification to Obtain Higher Alkyl Esters

In some cases, the initial alkylation produces a methyl or ethyl ester intermediate, which can be further converted into other esters by transesterification with aliphatic alcohols.

  • Process Description :
    The methyl or ethyl ester of the fluorophenoxyacetic acid is reacted with a higher aliphatic alcohol (e.g., 1-methylheptanol, 2-ethylhexanol) in the presence of a catalyst such as tetrabutyl titanate.
  • Reaction Conditions :
    The mixture is heated under reduced pressure to remove by-product alcohol (methanol or ethanol) continuously, driving the equilibrium toward the desired ester. Typical temperatures range from 60°C to 150°C under vacuum (e.g., 12-31 kPa).
  • Outcome :
    This method yields higher alkyl esters with high purity (≥97%) and good overall recovery (>90%).
  • Example :
    Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate is transesterified with 1-methylheptanol using tetrabutyl titanate catalyst at about 150°C under vacuum, removing methanol by distillation to yield the corresponding 1-methylheptyl ester.

Although this example is for a related pyridinyloxyacetic acid ester, the methodology is applicable to this compound analogs due to similar chemical behavior.

Fluorination and Aromatic Substitution Strategies

The fluorinated phenoxy moiety is often introduced by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions in multi-step syntheses.

  • Fluorophenol Preparation :
    Starting from fluorinated nitrobenzenes or halobenzenes, nucleophilic substitution with hydroxide or phenoxide ions introduces the phenoxy group. Subsequent reduction and functional group transformations yield fluorophenols suitable for esterification.
  • Coupling Reactions :
    Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) can be used to construct fluorophenoxy aromatic systems before esterification steps.
  • Example :
    A palladium-catalyzed reaction of 6-(2-fluorophenoxy)-3-iodoindazole derivatives with arylboronic acids under basic conditions in dioxane/water at 85°C forms fluorinated phenoxy intermediates, which can be further functionalized to esters.

While this approach is more complex, it allows precise control over fluorine placement and aromatic substitution patterns, critical for biological activity.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent(s) Conditions Yield (%) Notes
Alkylation with haloacetates Alkali metal salt of fluorophenol + ethyl chloroacetate/bromoacetate N,N-dimethylformamide, NMP, DMSO 60-150°C, anhydrous, stirring >90 High purity, direct ester formation
Transesterification Methyl/ethyl ester + aliphatic alcohol + tetrabutyl titanate catalyst None (neat or solventless) 60-150°C, vacuum distillation >90 Produces higher alkyl esters
Pd-catalyzed coupling Fluorinated aryl halides + boronic acids + base + Pd catalyst Dioxane/water 85°C, inert atmosphere Variable For fluorophenoxy aromatic intermediate

Research Findings and Analysis

  • The alkylation of alkali metal salts of fluorophenols with haloacetates in dipolar aprotic solvents is well-established as an efficient route to fluorophenoxyacetic acid esters, including ethyl esters. The use of solvents like N,N-dimethylformamide and N-methyl-2-pyrrolidinone enhances solubility and reaction rates, resulting in high yields and product purity.

  • Transesterification allows modification of the ester alkyl chain, which can be critical for tuning physicochemical and biological properties. The use of tetrabutyl titanate as a catalyst and vacuum distillation to remove alcohol by-products is effective in driving the reaction to completion.

  • Fluorination and aromatic substitution steps via palladium-catalyzed coupling provide synthetic flexibility for complex fluorinated phenoxy systems, although they are more elaborate and require careful control of reaction parameters.

  • Overall, the combination of alkylation and transesterification methods provides a robust and scalable approach to synthesize this compound and its derivatives with high purity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.